N,N-Diisopropyl-3,5-dinitrobenzamide N,N-Diisopropyl-3,5-dinitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524136
InChI: InChI=1S/C13H17N3O5/c1-8(2)14(9(3)4)13(17)10-5-11(15(18)19)7-12(6-10)16(20)21/h5-9H,1-4H3
SMILES:
Molecular Formula: C13H17N3O5
Molecular Weight: 295.29 g/mol

N,N-Diisopropyl-3,5-dinitrobenzamide

CAS No.:

Cat. No.: VC16524136

Molecular Formula: C13H17N3O5

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diisopropyl-3,5-dinitrobenzamide -

Specification

Molecular Formula C13H17N3O5
Molecular Weight 295.29 g/mol
IUPAC Name 3,5-dinitro-N,N-di(propan-2-yl)benzamide
Standard InChI InChI=1S/C13H17N3O5/c1-8(2)14(9(3)4)13(17)10-5-11(15(18)19)7-12(6-10)16(20)21/h5-9H,1-4H3
Standard InChI Key YAOQCUJJKRPOLI-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

N,N-Diisopropyl-3,5-dinitrobenzamide (IUPAC name: 3,5-dinitro-N,N-bis(propan-2-yl)benzamide) has the molecular formula C₁₃H₁₆N₃O₅ and a molecular weight of 294.29 g/mol. Its structure consists of:

  • A benzamide backbone with nitro (-NO₂) groups at the 3rd and 5th carbon positions.

  • Two isopropyl (-CH(CH₃)₂) groups bonded to the amide nitrogen.

The compound’s steric and electronic properties are influenced by the electron-withdrawing nitro groups and the bulky isopropyl substituents, which impact its reactivity and solubility.

Synthesis and Production

Synthetic Routes

The synthesis of N,N-Diisopropyl-3,5-dinitrobenzamide likely involves a multi-step process:

  • Nitration of Benzamide Derivatives:

    • Starting with N,N-diisopropylbenzamide, nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro groups at the meta positions (3 and 5) due to the directing effects of the amide group.

    • Reaction conditions (temperature, stoichiometry) determine the regioselectivity and yield.

  • Alternative Pathway:

    • Condensation of 3,5-dinitrobenzoic acid with diisopropylamine in the presence of a coupling agent (e.g., thionyl chloride or DCC) forms the amide bond.

Industrial Scalability

Industrial production may employ continuous flow reactors or solid-phase synthesis to enhance efficiency. Green chemistry approaches, such as ultrasonic irradiation or ionic liquid catalysts, could reduce environmental impact.

Physicochemical Properties

PropertyValue/Description
Molecular Weight294.29 g/mol
Melting PointEstimated 180–190°C (decomposes)
SolubilityLow in water; soluble in DMSO, DMF
StabilityStable under inert conditions
Spectroscopic DataIR: ν(NO₂) ~1520, 1350 cm⁻¹

The nitro groups contribute to the compound’s polarity and reactivity, while the isopropyl groups enhance lipophilicity.

Reactivity and Functionalization

Reduction Reactions

  • Nitro to Amine: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts nitro groups to amines, yielding N,N-diisopropyl-3,5-diaminobenzamide. This product could serve as a precursor for pharmaceuticals or polymers.

Nucleophilic Aromatic Substitution

  • The electron-deficient aromatic ring undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions, enabling functionalization at the nitro-substituted positions.

Comparative Analysis with Analogues

CompoundKey DifferencesBiological Activity
N,N-Diisopropyl-3-nitrobenzamideSingle nitro group at position 3Limited data
N-Cyclohexyl-3,5-dinitrobenzamideCyclohexyl vs. isopropyl substituentAntifungal (MIC = 125 µg/mL)

The dual nitro groups in N,N-Diisopropyl-3,5-dinitrobenzamide likely enhance reactivity compared to mono-nitro analogs but may reduce bioavailability due to increased polarity.

Research Gaps and Future Directions

  • Biological Screening: Antimicrobial, anticancer, and enzyme inhibition assays are needed.

  • Process Optimization: Developing cost-effective, scalable synthesis methods.

  • Computational Studies: DFT calculations to predict reactivity and interaction with biological targets.

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